

Feigrisolide B: A Comprehensive Technical Guide on the Novel Lactone Compound

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide B, a novel hepta-lactone compound originally isolated from Streptomyces griseus, has garnered significant interest within the scientific community due to its diverse biological activities. Initial structural elucidation has been followed by a pivotal structural revision, identifying it as (+)-homononactic acid. This guide provides an in-depth overview of Feigrisolide B, consolidating available data on its biological effects, including antibacterial, cytotoxic, and antiviral properties. Detailed experimental methodologies are presented alongside a summary of all quantitative data. Furthermore, this document explores the compound's mechanism of action, highlighting its role as a potential ionophore and its impact on cellular processes such as apoptosis. The information compiled herein aims to serve as a critical resource for researchers engaged in natural product chemistry, drug discovery, and development.

Introduction

Natural products remain a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules. Among these, microbial secondary metabolites have yielded numerous therapeutic agents. **Feigrisolide B**, a lactone compound first reported in 2000 from the fermentation broth of Streptomyces griseus, initially presented as a novel chemical scaffold.[1][2] Subsequent synthetic and spectroscopic analysis led to a significant structural revision, establishing that **Feigrisolide B** is, in fact, identical to the known compound



(+)-homononactic acid. This discovery has been crucial in contextualizing its biological activities within the broader class of nonactic acid-derived ionophores.

This technical guide offers a comprehensive repository of the current knowledge on **Feigrisolide B**, focusing on its chemical nature, biological activities, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

Initially characterized as a hepta-lactone, **Feigrisolide B**'s structure was later revised. Through total synthesis and detailed spectroscopic comparison, it was demonstrated that the originally proposed structure was erroneous. The correct structure of **Feigrisolide B** is identical to (+)-homononactic acid.

Table 1: Chemical and Physical Properties of **Feigrisolide B** ((+)-homononactic acid)

Property	Value Reference		
Molecular Formula	C11H20O4	Original structural studies	
Molecular Weight	216.27 g/mol	Original structural studies	
Class	Hepta-lactone, Ionophore	Structural revision studies	
Synonym	(+)-homononactic acid	Structural revision studies	

Biological Activities and Quantitative Data

Feigrisolide B has demonstrated a range of biological activities, including antibacterial, cytotoxic, and antiviral effects.[1][2]

Antibacterial Activity

Feigrisolide B exhibits strong antibacterial activity. While specific Minimum Inhibitory Concentration (MIC) values from the original publication by Tang et al. (2000) require access to the full text, the study reported significant inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.



Cytotoxic Activity

The compound has shown moderate cytotoxic effects. A key study demonstrated that **Feigrisolide B** induces apoptosis in Ehrlich carcinoma cells.[3]

Table 2: Cytotoxic Activity of Feigrisolide B

Cell Line	Assay Type	Result	Concentration	Reference
Ehrlich ascites carcinoma	Not specified in abstract	IC50 = 17.4 μg/mL	17.4 μg/mL	[Sobolevskaya et al., 2013][3]
Developing sea urchin eggs	Cytotoxicity assay	Active	< 1 μg/mL	[Sobolevskaya et al., 2013][3]
Sea urchin sperm	Immobilization assay	Active	< 1 μg/mL	[Sobolevskaya et al., 2013][3]

Antiviral Activity

Medium antiviral activity was also reported for **Feigrisolide B** in the initial discovery paper.[1][2] However, the specific viral strains and the quantitative measures of this activity (e.g., EC₅₀ values) are not detailed in the available abstracts.

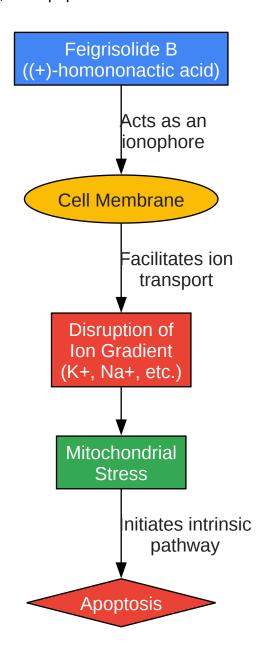
Mechanism of Action and Signaling Pathways

The primary mechanism of action for **Feigrisolide B**, as with other nonactic acid derivatives, is believed to be its function as an ionophore. Ionophores are lipid-soluble molecules that can transport ions across biological membranes, disrupting the natural ion gradients essential for cellular function. This disruption of ion homeostasis, particularly of monovalent cations like K⁺, Na⁺, and NH₄⁺, can lead to a cascade of cellular events, ultimately resulting in cytotoxicity and antimicrobial effects.[4][5][6]

The induction of apoptosis in Ehrlich carcinoma cells by **Feigrisolide B** suggests an engagement with programmed cell death pathways.[3] The disruption of ion gradients by ionophores can trigger mitochondrial stress, a key event in the intrinsic apoptotic pathway. This can lead to the release of pro-apoptotic factors and the activation of caspases.



While a direct link to specific signaling pathways like MAPK or PI3K/Akt has not been explicitly established for **Feigrisolide B**, the disruption of cellular ion homeostasis is known to impact a multitude of signaling cascades. For instance, alterations in intracellular calcium levels, a common consequence of ionophore activity, can modulate various signaling pathways involved in proliferation, differentiation, and apoptosis.



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Caption: Proposed mechanism of action for Feigrisolide B.

Experimental Protocols



Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the general methodologies for the isolation and biological evaluation of **Feigrisolide B**, based on standard practices and information inferred from the available literature.

Isolation and Purification of Feigrisolide B from Streptomyces griseus

The following is a generalized workflow for the isolation of **Feigrisolide B**.



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Caption: General workflow for the isolation of **Feigrisolide B**.

Protocol:

- Fermentation:Streptomyces griseus is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
- Extraction: The culture broth is separated from the mycelium by centrifugation. The supernatant and/or the mycelial cake is then extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, typically starting with silica gel column chromatography, followed by further purification steps such as Sephadex column chromatography and high-performance liquid chromatography (HPLC) to isolate the pure compound.



 Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antibacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.

Protocol:

- Bacterial Culture: The test bacteria (Staphylococcus aureus, Bacillus subtilis) are grown in a suitable broth medium to a specific optical density.
- Serial Dilution: Feigrisolide B is serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (e.g., MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines can be determined using various colorimetric assays, such as the MTT assay.

Protocol:

- Cell Seeding: Cancer cells (e.g., Ehrlich ascites carcinoma) are seeded into a 96-well plate and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of Feigrisolide B
 and incubated for a specified period (e.g., 48 or 72 hours).



- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.

Antiviral Activity Assay (e.g., Plaque Reduction Assay)

The antiviral activity can be assessed by a plaque reduction assay.

Protocol:

- Cell Monolayer: A confluent monolayer of host cells is prepared in a multi-well plate.
- Virus Infection: The cells are infected with a known titer of the virus in the presence of varying concentrations of Feigrisolide B.
- Overlay: After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
- Incubation: The plates are incubated until viral plaques (zones of cell death) are visible.
- Plaque Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.
- EC₅₀ Calculation: The effective concentration 50% (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%, is calculated.

Conclusion and Future Directions



Feigrisolide B, correctly identified as (+)-homononactic acid, represents a biologically active natural product with potential therapeutic applications. Its strong antibacterial and moderate cytotoxic and antiviral activities warrant further investigation. The likely mechanism of action as an ionophore provides a basis for understanding its biological effects, particularly its ability to induce apoptosis.

Future research should focus on several key areas:

- Comprehensive Biological Profiling: A broader screening of **Feigrisolide B** against a wider range of bacterial and viral pathogens, as well as various cancer cell lines, is necessary to fully delineate its therapeutic potential.
- Mechanism of Action Studies: Elucidating the precise downstream signaling pathways
 affected by the ionophoric activity of Feigrisolide B will be crucial. Investigating its effects on
 mitochondrial function, intracellular calcium signaling, and specific apoptotic pathways will
 provide a more complete picture of its cellular effects.
- Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of (+)-homononactic acid could lead to the development of more potent and selective therapeutic agents.
- In Vivo Efficacy and Toxicology: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Feigrisolide B.

In conclusion, **Feigrisolide B** stands as a compelling lead compound for the development of new anti-infective and anticancer agents. The information consolidated in this guide provides a solid foundation for future research and development efforts in this area.

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